molecular formula C16H22N2O5S2 B2799238 N-cyclohexyl-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide CAS No. 1015601-69-0

N-cyclohexyl-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide

Cat. No. B2799238
CAS RN: 1015601-69-0
M. Wt: 386.48
InChI Key: OZJGMZOAKUOKNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclohexyl-4-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-2-methylbenzenesulfonamide” is a chemical compound with the molecular formula C16H22N2O5S2. Its average mass is 386.486 Da and its monoisotopic mass is 386.097015 Da .

Mechanism of Action

N-cyclohexyl-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide is a potent and selective inhibitor of GSK-3, which is involved in many cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. GSK-3 has two isoforms, GSK-3α and GSK-3β, both of which are inhibited by this compound. By inhibiting GSK-3, this compound promotes the stabilization and nuclear localization of β-catenin, a key component of the Wnt signaling pathway. This leads to the activation of Wnt target genes, which are involved in the regulation of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its role in stem cell biology, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects by promoting the survival of neurons and inhibiting the production of amyloid beta, a key component of Alzheimer's disease pathology. Furthermore, this compound has been shown to have anti-tumor effects by inhibiting the proliferation and survival of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide is its potency and selectivity for GSK-3 inhibition. This allows for precise control of the Wnt signaling pathway and its downstream effects. In addition, this compound is stable and easy to handle, making it suitable for use in various experimental systems. However, one of the limitations of this compound is its relatively high cost, which may limit its use in some laboratories.

Future Directions

There are many future directions for the use of N-cyclohexyl-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide in scientific research. One area of interest is the development of more potent and selective inhibitors of GSK-3, which may have even greater therapeutic potential. Another area of interest is the use of this compound in combination with other drugs or therapies, which may enhance its efficacy. Furthermore, the use of this compound in the study of various diseases, such as cancer and Alzheimer's disease, may lead to the development of new treatments and therapies.

Synthesis Methods

N-cyclohexyl-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide can be synthesized using a multi-step process. The first step involves the reaction of 2,4-dichloro-5-methylbenzenesulfonamide with cyclohexylamine to form N-cyclohexyl-2,4-dichloro-5-methylbenzenesulfonamide. The second step involves the reaction of N-cyclohexyl-2,4-dichloro-5-methylbenzenesulfonamide with thiosemicarbazide to form this compound, which is this compound.

Scientific Research Applications

N-cyclohexyl-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide has been widely used in scientific research, particularly in the field of stem cell biology. It has been shown to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs) by inhibiting GSK-3, which is involved in the maintenance of pluripotency. This compound has also been used in the differentiation of iPSCs into various cell types, including neurons, cardiomyocytes, and hepatocytes. In addition, this compound has been used in the study of various diseases, such as cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

N-cyclohexyl-2-methyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S2/c1-12-11-14(18-16(19)9-10-24(18,20)21)7-8-15(12)25(22,23)17-13-5-3-2-4-6-13/h7-8,11,13,17H,2-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJGMZOAKUOKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.